Quinoline, 6-(2-propynyloxy)-

描述

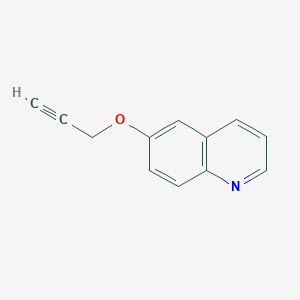

Quinoline, 6-(2-propynyloxy)- is a nitrogen-based heterocyclic aromatic compound. It is a derivative of quinoline, which is known for its wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry. The compound features a quinoline core with a 6-(2-propynyloxy) substituent, making it a unique and valuable molecule for various scientific research and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline, 6-(2-propynyloxy)- can be achieved through various methods. One common approach involves the reaction of 6-hydroxyquinoline with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of Quinoline, 6-(2-propynyloxy)- often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the production process more sustainable and environmentally friendly .

化学反应分析

Structural Features and Reactivity

The propargyloxy group introduces two reactive sites:

-

Alkyne moiety : Enables participation in cycloaddition reactions.

-

Ether linkage : Influences electronic properties and facilitates intramolecular cyclizations.

The quinoline core directs regioselectivity in electrophilic substitutions and stabilizes intermediates via resonance .

Cycloaddition Reactions

The propargyloxy group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) , forming 1,2,3-triazole linkages. This "click" reaction is pivotal for synthesizing hybrid molecules.

Table 1: CuAAC Reactions of 6-(2-Propynyloxy)quinoline Derivatives

Mechanism:

-

Cu(I) coordinates to the alkyne, forming a π-complex.

-

Azide attacks the activated alkyne, generating a six-membered cyclic intermediate.

Photochemical Rearrangements

UV irradiation induces heterolytic C–O bond cleavage in the propargyloxy group, generating reactive intermediates.

Key Findings:

-

Photolysis : Under 267 nm UV light, the propargyloxy group undergoes cleavage within 2.5 ps , forming a quinoline-oxygen radical and propargyl cation .

-

Rearrangement : The propargyl cation recombines with nucleophilic sites, yielding ortho-substituted anilines or fused heterocycles (e.g., chromenoquinolines) .

Intramolecular Cyclizations

Tf₂O/2-fluoropyridine promotes domino cyclizations, forming fused polycyclic systems.

Table 2: Tf₂O-Mediated Cyclizations

| Starting Material | Catalyst System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-Phenyl-ortho-propynyloxy benzamide | Tf₂O/2-F-Pyr (1:1) | DCM, 0°C to RT | 6H-Chromeno[4,3-b]quinoline | 97% |

Mechanism:

-

Tf₂O activates the amide carbonyl, forming a nitrilium intermediate.

-

Alkyne attacks the nitrilium, triggering a 6π-electrocyclization.

Nucleophilic Substitution

While the propargyloxy group itself is not a leaving group, adjacent halogens (e.g., 6-bromo substituents) enable SNAr reactions.

Example:

6-Bromo-2-(propargyloxy)quinoline reacts with piperidine in DMF at 80°C, replacing bromine with a piperidinyl group (Yield: 85%).

Stability and Handling

科学研究应用

Anticancer Activity

Quinoline, 6-(2-propynyloxy)- exhibits significant anticancer properties. Its mechanism involves inhibiting enzymes associated with DNA replication and repair, which can suppress the proliferation of cancer cells. Studies have shown that this compound induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and has demonstrated efficacy against various cancer cell lines.

- Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of Quinoline, 6-(2-propynyloxy)- on human cancer cell lines. The results indicated IC50 values of 2.61 µM for colon cancer cells (HT29) and 21.32 µM for breast cancer cells (MCF7), highlighting its potential as a therapeutic agent against solid tumors.

Antimicrobial Properties

The compound also displays notable antimicrobial activities against both Gram-positive and Gram-negative bacteria. Research indicates that it can inhibit bacterial growth effectively at low concentrations.

- Case Study: Antimicrobial Testing

In one investigation, Quinoline, 6-(2-propynyloxy)- was tested against various bacterial strains, showing minimal inhibitory concentrations (MIC) as low as 10 µg/mL, confirming its potential as an antimicrobial agent.

Structure-Activity Relationships (SAR)

Understanding the SAR of Quinoline derivatives is essential for optimizing their biological activity. Modifications at different positions on the quinoline ring significantly influence their efficacy.

- C-6 and C-7 Substituents : The introduction of alkoxy groups at these positions has been shown to enhance anticancer activity against specific cell lines.

- Alkyl Chain Length : Variations in the length of alkyl chains attached to the quinoline core affect lipophilicity and biological activity, impacting pharmacokinetic profiles .

Summary of Biological Activities

The following table summarizes key findings related to the biological activities of Quinoline, 6-(2-propynyloxy)-:

| Biological Activity | Model/System | IC50/MIC Values |

|---|---|---|

| Anticancer (HT29) | Colon Cancer Cells | 2.61 µM |

| Anticancer (MCF7) | Breast Cancer Cells | 21.32 µM |

| Antimicrobial | Various Bacterial Strains | 10 µg/mL |

| Antiproliferative | Neuroepithelioma Cells | Varies by derivative |

作用机制

The mechanism of action of Quinoline, 6-(2-propynyloxy)- involves its interaction with various molecular targets and pathways. In medicinal applications, it can inhibit enzymes involved in DNA replication and repair, leading to the suppression of cancer cell growth. Additionally, its ability to generate reactive oxygen species (ROS) can induce apoptosis in cancer cells. The compound’s unique structure allows it to bind to specific receptors and enzymes, modulating their activity and exerting therapeutic effects .

相似化合物的比较

Similar Compounds

Quinoline: The parent compound, known for its broad range of biological activities.

6-Hydroxyquinoline: A precursor in the synthesis of Quinoline, 6-(2-propynyloxy)-.

2-Propynyloxyquinoline: A structural isomer with different substitution patterns.

Uniqueness

Quinoline, 6-(2-propynyloxy)- stands out due to its unique substitution at the 6-position, which imparts distinct chemical and biological properties. This substitution enhances its ability to interact with specific molecular targets, making it a valuable compound for targeted therapeutic applications and advanced material development .

生物活性

Quinoline, 6-(2-propynyloxy)- is a compound belonging to the quinoline family, which is recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of Quinoline, 6-(2-propynyloxy)- is attributed to its ability to interact with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound inhibits enzymes involved in DNA replication and repair, which can suppress cancer cell growth.

- Reactive Oxygen Species (ROS) Generation : It induces apoptosis in cancer cells through ROS production, leading to programmed cell death.

- Binding Affinity : Its unique structure allows binding to specific receptors and enzymes, modulating their activity for therapeutic effects.

Biological Activities

Quinoline derivatives, including Quinoline, 6-(2-propynyloxy)-, exhibit a broad spectrum of biological activities:

- Anticancer Activity : Various studies have demonstrated significant anticancer properties against multiple cell lines. For instance, derivatives with similar structures showed IC50 values in the low micromolar range against breast cancer and melanoma cell lines .

- Antimicrobial Effects : Quinoline compounds exhibit notable antimicrobial properties. Research indicates that they can inhibit the growth of various bacterial strains and fungi .

- Antiproliferative Effects : The compound has been tested for its ability to inhibit cell proliferation in neuroepithelioma and other cancerous cell lines, showcasing its potential as a therapeutic agent .

Structure-Activity Relationships (SAR)

Understanding the SAR of Quinoline derivatives is crucial for optimizing their biological activity. Modifications at different positions on the quinoline ring significantly influence their efficacy:

- C-6 and C-7 Substituents : The introduction of alkoxy groups at these positions has been shown to enhance anticancer activity against specific cell lines. For example, substituents such as propoxy have led to increased potency compared to unsubstituted analogs .

- Alkyl Chain Length : Variations in the length of alkyl chains attached to the quinoline core also affect lipophilicity and biological activity, impacting their pharmacokinetic profiles .

Study 1: Anticancer Activity Evaluation

A study evaluated several quinoline analogues, including Quinoline, 6-(2-propynyloxy)-, for their cytotoxic effects on human cancer cell lines. Results indicated that compounds with propynyloxy substitutions displayed enhanced potency compared to traditional quinolines. The IC50 values ranged from 2.61 µM for colon cancer cells (HT29) to 21.32 µM for breast cancer cells (MCF7) .

Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of quinoline derivatives. Quinoline, 6-(2-propynyloxy)- showed significant inhibition against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) were determined to be effective at concentrations as low as 10 µg/mL .

Data Summary

The following table summarizes key findings related to the biological activities of Quinoline, 6-(2-propynyloxy)-:

| Biological Activity | Model/System | IC50/MIC Values |

|---|---|---|

| Anticancer (HT29) | Colon Cancer Cells | 2.61 µM |

| Anticancer (MCF7) | Breast Cancer Cells | 21.32 µM |

| Antimicrobial | Various Bacterial Strains | 10 µg/mL |

| Antiproliferative | Neuroepithelioma Cells | Varies by derivative |

属性

IUPAC Name |

6-prop-2-ynoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c1-2-8-14-11-5-6-12-10(9-11)4-3-7-13-12/h1,3-7,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQZAQONFVQVLCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC2=C(C=C1)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80769582 | |

| Record name | 6-[(Prop-2-yn-1-yl)oxy]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80769582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139457-31-1 | |

| Record name | 6-[(Prop-2-yn-1-yl)oxy]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80769582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。